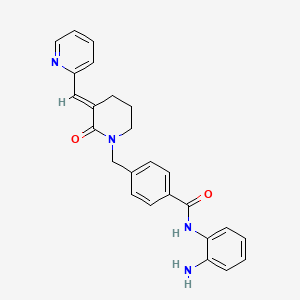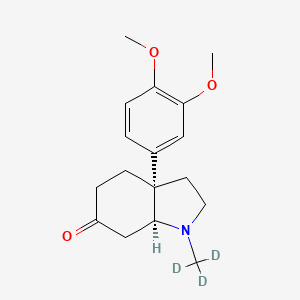
Mesembrine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mesembrine-d3 is a deuterated form of mesembrine, an alkaloid found in the plant Sceletium tortuosum, commonly known as kanna. Mesembrine is known for its psychoactive properties and has been traditionally used for its mood-enhancing effects. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of mesembrine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mesembrine involves several steps, including the construction of the bicyclic ring system and the introduction of the quaternary carbon. One of the key steps in the synthesis is the Diels-Alder reaction, which forms the six-membered ketone ring. This is followed by α-allylation to introduce the quaternary carbon and a conjugate addition reaction to close the five-membered ring .
Industrial Production Methods
Industrial production of mesembrine typically involves the extraction of the alkaloid from Sceletium tortuosum using Soxhlet extraction. The plant material is subjected to solvent extraction, and the resulting extract is purified using chromatographic techniques .
化学反応の分析
Types of Reactions
Mesembrine undergoes several types of chemical reactions, including:
Oxidation: Mesembrine can be oxidized to form mesembrenone.
Reduction: Reduction of mesembrine can yield mesembranol.
Substitution: Mesembrine can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
Oxidation: Mesembrenone
Reduction: Mesembranol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Mesembrine-d3 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of mesembrine.
Neuropharmacology: Investigating the effects of mesembrine on the central nervous system, particularly its role as a serotonin reuptake inhibitor and phosphodiesterase 4 inhibitor.
Analytical Chemistry: Used as an internal standard in mass spectrometry to quantify mesembrine levels in biological samples.
作用機序
Mesembrine acts primarily as a serotonin reuptake inhibitor, which increases the levels of serotonin in the synaptic cleft and enhances mood. It also inhibits phosphodiesterase 4, which leads to increased levels of cyclic adenosine monophosphate (cAMP) and has anti-inflammatory effects. These actions contribute to its antidepressant and anxiolytic properties .
類似化合物との比較
Similar Compounds
Mesembrenone: An oxidized form of mesembrine with similar psychoactive properties.
Mesembranol: A reduced form of mesembrine with potential therapeutic effects.
Δ7-Mesembrenone: A structurally similar compound with a double bond between C7 and C7a.
Tortuosamine: Another alkaloid found in Sceletium tortuosum with similar pharmacological effects.
Uniqueness
Mesembrine-d3 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference that allows for precise tracking and quantification in mass spectrometry .
特性
分子式 |
C17H23NO3 |
|---|---|
分子量 |
292.39 g/mol |
IUPAC名 |
(3aS,7aS)-3a-(3,4-dimethoxyphenyl)-1-(trideuteriomethyl)-2,3,4,5,7,7a-hexahydroindol-6-one |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1/i1D3 |
InChIキー |
DAHIQPJTGIHDGO-UXJJITADSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CC[C@]2([C@@H]1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



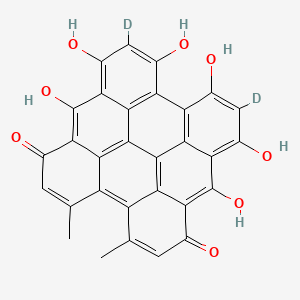
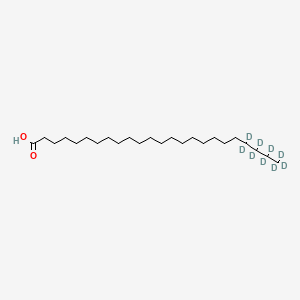

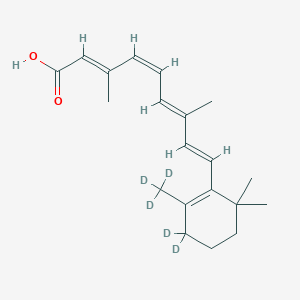

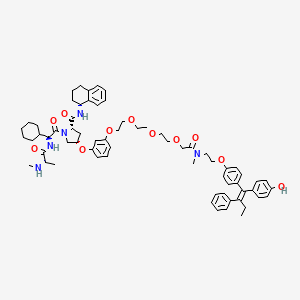

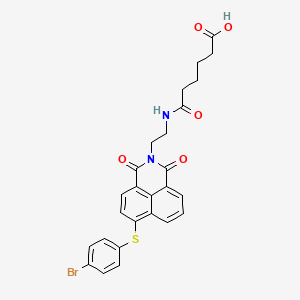
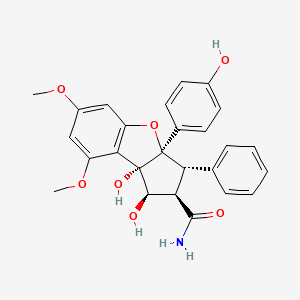
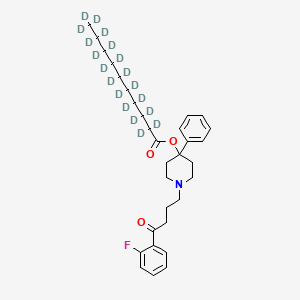
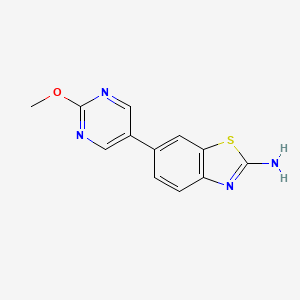
![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4S,7S,9S,10S,13R,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12421588.png)
